N-benzyl-N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-benzyl-N-ethyl-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c1-2-21(11-13-6-4-3-5-7-13)17(22)15-12-23-16(20-15)14-10-18-8-9-19-14/h3-10,12H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHTJAXARVDYUEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=CSC(=N2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide typically involves the reaction of 2-(pyrazin-2-yl)thiazole-4-carboxylic acid with benzylamine and ethylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
General Chemical Reactions of Thiazole Derivatives
Thiazole derivatives, including those with pyrazine and carboxamide functionalities, can undergo a variety of chemical reactions. These reactions are crucial for modifying the compound's structure to enhance its biological activity or solubility.
Hydrolysis
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Reaction Conditions: Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the carboxamide group to form the corresponding acid and amine.
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Importance: This reaction is significant for understanding the stability and potential degradation pathways of the compound in different environments.
Oxidation
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Reaction Conditions: Oxidation reactions can be performed using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
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Products: These reactions typically yield sulfoxides or sulfones, depending on the extent of oxidation.
Substitution Reactions
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Reaction Conditions: Nucleophilic or electrophilic substitution reactions can introduce new functional groups onto the thiazole ring or other parts of the molecule.
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Importance: These reactions are essential for modifying the compound's structure to enhance its biological activity or chemical properties.
Cyclization and Ring-Opening Reactions
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Reaction Conditions: These reactions often involve the formation or breaking of rings within the molecule, which can be achieved through various reagents and conditions .
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Importance: Such reactions are crucial for synthesizing complex heterocyclic compounds.
Interaction Studies
Understanding how these compounds interact with biological targets is crucial for elucidating their mechanisms of action. Interaction studies typically involve techniques like nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure and purity of synthesized compounds.
Biological Activities
Thiazole derivatives, including those with pyrazine and carboxamide functionalities, exhibit a range of biological activities such as antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activity of N-benzyl-N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide would depend on its structural features and how it interacts with biological targets.
Data Table: General Reactions of Thiazole Derivatives
| Reaction Type | Conditions | Products/Importance |
|---|---|---|
| Hydrolysis | Acidic/Basic | Acid and Amine |
| Oxidation | Oxidizing Agents | Sulfoxides/Sulfones |
| Substitution | Nucleophilic/Electrophilic | Modified Compounds |
| Cyclization | Various Reagents | Complex Heterocycles |
This table highlights the types of reactions that thiazole derivatives can undergo, which are relevant for modifying and understanding the properties of compounds like N-benzyl-N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide.
Scientific Research Applications
Biological Activities
Research indicates that derivatives of thiazole, including N-benzyl-N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide, exhibit various biological activities such as:
- Antimicrobial Activity : Exhibits significant efficacy against a range of bacterial strains.
- Anticancer Properties : Shows potential in inhibiting tumor growth and proliferation.
- Anti-inflammatory Effects : Reduces inflammation markers in various models.
- Antioxidant Activity : Demonstrates the ability to scavenge free radicals and reduce oxidative stress.
Synthesis and Modification
The synthesis of N-benzyl-N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide typically involves multi-step organic reactions that allow for the modification of substituents to enhance its biological activity. The synthetic pathways include:
- Condensation Reactions : Combining thiazole derivatives with pyrazine compounds.
- Functional Group Modifications : Altering the benzyl or ethyl groups to optimize interactions with biological targets.
Antimicrobial Activity
A study published in Pharmaceutical Research demonstrated that N-benzyl-N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound was tested against several strains, including Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anticancer Properties
In vitro studies have indicated that N-benzyl-N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide significantly inhibits the proliferation of cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The compound induced apoptosis in these cells through the activation of caspase pathways, as detailed in a publication from Molecular Cancer Therapeutics .
Mechanism of Action
The mechanism of action of N-benzyl-N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole ring and pyrazinyl group can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activities. The benzyl and ethyl groups can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares N-benzyl-N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide with structurally related compounds, focusing on substituent effects, molecular properties, and inferred bioactivity.
Core Heterocycle Variations
- Pyrazine vs. Pyridine : The target compound’s pyrazine ring (a six-membered ring with two nitrogen atoms at 1,4-positions) contrasts with pyridine (one nitrogen) or chloropyridinyl groups in analogs (e.g., compounds 7d–7j in ). Pyrazine’s electron-deficient nature may enhance π-π stacking interactions or alter metabolic stability compared to pyridine derivatives .
- Thiazole Positional Substitution : The 2-pyrazinyl-thiazole scaffold differs from 2-pyridinyl-thiazole derivatives (e.g., ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylates in ). Such positional changes can influence molecular geometry and target binding .
Carboxamide Substituent Diversity
The N-benzyl-N-ethyl group in the target compound is distinct from substituents in analogs:
- Compound 7e () : Cyclopropyl substituent may reduce steric hindrance compared to bulky benzyl groups.
- Compound 7f () : Aryl-substituted (4-trifluoromethylphenyl) groups increase lipophilicity, which could enhance membrane permeability but reduce aqueous solubility.
Molecular Weight and Physicochemical Properties
Pyrazine’s lower molecular weight compared to bromo/chloro-pyridinyl groups in compounds may also reduce toxicity risks .
Tabulated Comparison of Key Compounds
Biological Activity
N-benzyl-N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
N-benzyl-N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide features a thiazole ring, a pyrazine moiety, and an ethyl group attached to the nitrogen atom of the carboxamide. Its molecular formula is , with a molecular weight of approximately 300.37 g/mol. The unique combination of these structural components contributes to its solubility and biological activity compared to other thiazole derivatives.
Synthesis
The synthesis of N-benzyl-N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide typically involves multi-step organic reactions. A common method includes the reaction of a thiazole precursor with a pyrazine derivative in the presence of a base such as potassium carbonate and an aprotic solvent like dimethylformamide (DMF). The mixture is heated to facilitate nucleophilic substitution, leading to the formation of the desired compound.
The biological activity of N-benzyl-N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide is attributed to its interaction with specific molecular targets. The thiazole ring can modulate enzyme or receptor activity, while the pyrazine moiety enhances binding affinity and specificity. These interactions may lead to various biological effects, including:
- Antimicrobial Activity : Inhibition of microbial growth.
- Anticancer Effects : Induction of apoptosis in cancer cells.
Biological Activity
Research indicates that thiazole derivatives exhibit significant biological activities. Below is a summary table highlighting various compounds related to N-benzyl-N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide and their respective activities:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-benzyl-N-isopropyl-2-(pyrazin-2-yl)thiazole-4-carboxamide | Structure | Antimicrobial |
| Ethyl 2-(pyridin-3-YL)thiazole-4-carboxylate | Structure | Anticancer |
| N-(2-morpholinoethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide | Structure | Antimicrobial, Anti-inflammatory |
Case Studies and Research Findings
- Anticancer Activity : A study demonstrated that derivatives similar to N-benzyl-N-ethyl-2-(pyrazin-2-yl)thiazole showed significant cytotoxic potential against various cancer cell lines, including MCF7 and HepG2, with IC50 values ranging from 0.74 mg/mL to 3.79 µM .
- Antimicrobial Properties : Research on thiazole derivatives indicated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antibiotics .
- Mechanistic Insights : Molecular docking studies revealed that these compounds could effectively bind to target proteins involved in cancer progression and microbial resistance, providing insights into their mechanisms of action .
Q & A
Basic: What are the standard synthetic routes for N-benzyl-N-ethyl-2-(pyrazin-2-yl)thiazole-4-carboxamide?
The synthesis typically involves coupling a thiazole-4-carboxylic acid derivative with a substituted benzyl-ethylamine. For example, and describe analogous thiazole carboxamides synthesized via method A/B:
- Step 1 : Activation of the carboxylic acid (e.g., using EDCI or HATU) to form an active ester intermediate.
- Step 2 : Amide bond formation with N-benzyl-N-ethylamine under inert conditions (e.g., nitrogen atmosphere).
- Step 3 : Purification via column chromatography and validation by NMR and HPLC (>98% purity) .
Key reagents include coupling agents (e.g., DCC), bases (e.g., triethylamine), and solvents (e.g., DCM/THF). Reaction times range from 12–24 hours at room temperature or reflux conditions .
Basic: Which analytical techniques are critical for characterizing this compound?
Essential techniques include:
- Nuclear Magnetic Resonance (NMR) : , , and 2D NMR (e.g., COSY, HSQC) to confirm regiochemistry and substituent orientation .
- Mass Spectrometry (ESI-MS) : To verify molecular weight and detect impurities (e.g., unreacted starting materials) .
- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% is typical for research-grade material) .
- X-ray Crystallography : If single crystals are obtained, SHELXL ( ) refines bond lengths/angles and validates stereochemistry .
Advanced: How can low-yield synthetic steps be optimized for this compound?
Low yields (e.g., 6% in compound 59, ) often stem from steric hindrance or competing side reactions. Strategies include:
- Reagent Optimization : Switching coupling agents (e.g., from EDCI to HOBt/oxyma pure) to enhance efficiency .
- Temperature Control : Lowering reaction temperatures to suppress byproduct formation (e.g., dimerization).
- Protection/Deprotection : Introducing temporary protecting groups (e.g., Boc) for sensitive functional groups () .
- Microwave-Assisted Synthesis : Reducing reaction time and improving homogeneity (noted in for analogous thiazoles) .
Advanced: How do crystallographic methods like SHELX resolve structural ambiguities?
SHELX ( ) is critical for refining X-ray
- Structure Solution : SHELXD identifies heavy atom positions via dual-space methods.
- Refinement : SHELXL adjusts thermal parameters and validates hydrogen bonding networks.
- Validation : Tools like PLATON check for voids, twinning, and correct space group assignment. For example, used SHELX to resolve a benzoxazolothiazole structure with , confirming bond angles within 0.003 Å accuracy .
Advanced: How can researchers address contradictory bioactivity data across studies?
Conflicting results (e.g., variable IC values) may arise from assay conditions or impurity profiles. Mitigation strategies:
- Standardized Assays : Use validated protocols (e.g., ATP-based cell viability assays) and control compounds.
- Impurity Profiling : LC-MS to identify byproducts (e.g., detected sulfoxides in thiazole derivatives) .
- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding modes and rationalize activity differences .
Advanced: What strategies are effective for designing bioactivity assays targeting this compound?
- Target Selection : Prioritize kinases or GPCRs, as thiazole carboxamides often modulate these targets ( ) .
- In Vitro Assays : Fluorescence polarization for binding affinity or enzymatic inhibition (e.g., luciferase-based ATP depletion).
- SAR Studies : Modify the pyrazine or benzyl groups (, compound 58–61) to correlate structure with activity .
- ADME Profiling : Microsomal stability assays and Caco-2 permeability tests to assess drug-likeness .
Advanced: How can regioselectivity challenges in pyrazine substitution be addressed?
Pyrazine’s two equivalent nitrogen atoms complicate regioselective functionalization. Solutions include:
- Directed Metalation : Use directing groups (e.g., amides) to control lithiation sites () .
- Cross-Coupling : Suzuki-Miyaura reactions with Pd catalysts to selectively couple at the 2-position ( ) .
- Computational Guidance : DFT calculations (e.g., Gaussian) predict favorable transition states for substitution .
Advanced: What are the best practices for handling hygroscopic or unstable intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
